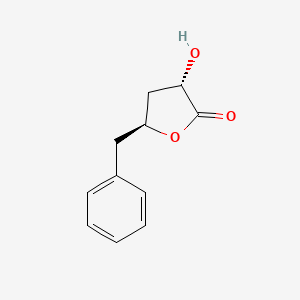

Harzialacton A

Description

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

(3S,5S)-5-benzyl-3-hydroxyoxolan-2-one |

InChI |

InChI=1S/C11H12O3/c12-10-7-9(14-11(10)13)6-8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2/t9-,10-/m0/s1 |

InChI Key |

QDWGWZDQSRYLTG-UWVGGRQHSA-N |

Isomeric SMILES |

C1[C@@H](OC(=O)[C@H]1O)CC2=CC=CC=C2 |

Canonical SMILES |

C1C(OC(=O)C1O)CC2=CC=CC=C2 |

Synonyms |

harzialactone A harzialactone-A |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Isolation of Harzialactone A from Trichoderma harzianum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Harzialactone A, a bioactive secondary metabolite, from the fungus Trichoderma harzianum. This document details the experimental protocols for fungal cultivation, metabolite extraction, and purification, and presents the relevant analytical data for the characterization of Harzialactone A.

Introduction

Trichoderma harzianum, a fungus prevalent in diverse ecosystems, is a known producer of a wide array of bioactive secondary metabolites. Among these is Harzialactone A, a lactone that has garnered interest for its potential therapeutic applications. First isolated from a marine strain of T. harzianum associated with the sponge Halichondria okadai, Harzialactone A has demonstrated notable biological activities, including anti-leishmanial and anti-influenza properties.[1][2] This guide serves as a technical resource for the isolation and characterization of this promising natural product.

Experimental Protocols

The following protocols are based on established methodologies for the cultivation of Trichoderma species and the isolation of their secondary metabolites.

Fungal Cultivation

Successful isolation of Harzialactone A begins with the robust cultivation of Trichoderma harzianum. The following protocol outlines a standard procedure for liquid fermentation.

Materials:

-

Pure culture of Trichoderma harzianum

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Erlenmeyer flasks

-

Shaking incubator

-

Sterile water

Protocol:

-

Activation of Culture: Aseptically inoculate a PDA plate with the Trichoderma harzianum strain. Incubate at 28°C for 5-7 days, or until the mycelium and characteristic green conidia cover the plate.

-

Inoculum Preparation: Prepare a spore suspension by adding 10 mL of sterile water to the mature PDA plate. Gently scrape the surface with a sterile loop to release the conidia.

-

Fermentation: In a 2 L Erlenmeyer flask, add 1 L of sterile PDB. Inoculate the broth with the spore suspension.

-

Incubation: Incubate the flask in a shaking incubator at 28°C and 150 rpm for 14-21 days to allow for sufficient biomass growth and secondary metabolite production.

Extraction of Harzialactone A

This protocol details the extraction of the crude secondary metabolite mixture containing Harzialactone A from the liquid culture.

Materials:

-

Trichoderma harzianum liquid culture

-

Ethyl acetate (B1210297) (EtOAc)

-

Separatory funnel

-

Rotary evaporator

-

Anhydrous sodium sulfate

Protocol:

-

Separation of Mycelia and Broth: Separate the fungal mycelia from the culture broth by filtration or centrifugation.

-

Solvent Extraction: Transfer the culture broth to a large separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes.

-

Phase Separation: Allow the layers to separate. Collect the upper organic phase (ethyl acetate layer), which contains the secondary metabolites.

-

Repeated Extraction: Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate to maximize the recovery of Harzialactone A.

-

Drying and Concentration: Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate. Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude residue.

Purification of Harzialactone A

This protocol outlines the purification of Harzialactone A from the crude extract using column chromatography.

Materials:

-

Crude extract from section 2.2

-

Silica (B1680970) gel (for column chromatography)

-

Ethyl acetate (EtOAc)

-

Glass column

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

Protocol:

-

Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., a mixture of hexane and ethyl acetate). Load the dissolved extract onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with a low-polarity mixture of hexane and ethyl acetate and gradually increasing the proportion of ethyl acetate. A reported solvent system for the fraction containing Harzialactone A is a 4:6 mixture of hexanes to ethyl acetate.[1]

-

Fraction Collection: Collect fractions of the eluate using a fraction collector.

-

Analysis of Fractions: Monitor the separation by performing thin-layer chromatography (TLC) on the collected fractions. Combine the fractions that contain the pure Harzialactone A.

-

Final Concentration: Concentrate the combined pure fractions using a rotary evaporator to yield purified Harzialactone A.

Data Presentation

The following tables summarize the key quantitative data for Harzialactone A.

Spectroscopic Data for Harzialactone A

The structural elucidation of Harzialactone A is achieved through the analysis of its spectroscopic data.

| Technique | Key Observations |

| ¹H NMR | Data not available in the searched literature. The presentation would include chemical shifts (δ) in ppm, multiplicity (e.g., s, d, t, q, m), coupling constants (J) in Hz, and integration for each proton. |

| ¹³C NMR | Data not available in the searched literature. The presentation would include chemical shifts (δ) in ppm for each unique carbon atom. |

| Mass Spectrometry | Data not available in the searched literature. The presentation would include the molecular ion peak ([M]+ or related adducts like [M+H]+ or [M+Na]+) to confirm the molecular weight. |

Note: The specific spectroscopic data for Harzialactone A, originally reported by Amagata et al. in 1998, was not accessible in the publicly available literature at the time of this guide's compilation. The structural confirmation in subsequent studies was performed by comparing their data to this original report.[1]

Mandatory Visualizations

Experimental Workflow for Harzialactone A Isolation

Caption: Workflow for the isolation of Harzialactone A.

Proposed Biosynthetic Pathway for Harzialactone A

Harzialactone A is likely a polyketide, synthesized by a polyketide synthase (PKS). The following diagram illustrates a proposed biosynthetic pathway.

Caption: Proposed biosynthesis of Harzialactone A.

Conclusion

This technical guide provides a framework for the isolation and characterization of Harzialactone A from Trichoderma harzianum. The methodologies described are based on established principles of natural product chemistry and mycology. Further research to obtain detailed spectroscopic data and elucidate the definitive biosynthetic pathway will be invaluable for the continued exploration of Harzialactone A's therapeutic potential.

References

In-Depth Technical Guide: Isolation of Harzialactone A from Trichoderma harzianum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Harzialactone A, a bioactive secondary metabolite, from the fungus Trichoderma harzianum. This document details the experimental protocols for fungal cultivation, metabolite extraction, and purification, and presents the relevant analytical data for the characterization of Harzialactone A.

Introduction

Trichoderma harzianum, a fungus prevalent in diverse ecosystems, is a known producer of a wide array of bioactive secondary metabolites. Among these is Harzialactone A, a lactone that has garnered interest for its potential therapeutic applications. First isolated from a marine strain of T. harzianum associated with the sponge Halichondria okadai, Harzialactone A has demonstrated notable biological activities, including anti-leishmanial and anti-influenza properties.[1][2] This guide serves as a technical resource for the isolation and characterization of this promising natural product.

Experimental Protocols

The following protocols are based on established methodologies for the cultivation of Trichoderma species and the isolation of their secondary metabolites.

Fungal Cultivation

Successful isolation of Harzialactone A begins with the robust cultivation of Trichoderma harzianum. The following protocol outlines a standard procedure for liquid fermentation.

Materials:

-

Pure culture of Trichoderma harzianum

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Erlenmeyer flasks

-

Shaking incubator

-

Sterile water

Protocol:

-

Activation of Culture: Aseptically inoculate a PDA plate with the Trichoderma harzianum strain. Incubate at 28°C for 5-7 days, or until the mycelium and characteristic green conidia cover the plate.

-

Inoculum Preparation: Prepare a spore suspension by adding 10 mL of sterile water to the mature PDA plate. Gently scrape the surface with a sterile loop to release the conidia.

-

Fermentation: In a 2 L Erlenmeyer flask, add 1 L of sterile PDB. Inoculate the broth with the spore suspension.

-

Incubation: Incubate the flask in a shaking incubator at 28°C and 150 rpm for 14-21 days to allow for sufficient biomass growth and secondary metabolite production.

Extraction of Harzialactone A

This protocol details the extraction of the crude secondary metabolite mixture containing Harzialactone A from the liquid culture.

Materials:

-

Trichoderma harzianum liquid culture

-

Ethyl acetate (B1210297) (EtOAc)

-

Separatory funnel

-

Rotary evaporator

-

Anhydrous sodium sulfate

Protocol:

-

Separation of Mycelia and Broth: Separate the fungal mycelia from the culture broth by filtration or centrifugation.

-

Solvent Extraction: Transfer the culture broth to a large separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes.

-

Phase Separation: Allow the layers to separate. Collect the upper organic phase (ethyl acetate layer), which contains the secondary metabolites.

-

Repeated Extraction: Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate to maximize the recovery of Harzialactone A.

-

Drying and Concentration: Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate. Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude residue.

Purification of Harzialactone A

This protocol outlines the purification of Harzialactone A from the crude extract using column chromatography.

Materials:

-

Crude extract from section 2.2

-

Silica (B1680970) gel (for column chromatography)

-

Ethyl acetate (EtOAc)

-

Glass column

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

Protocol:

-

Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., a mixture of hexane and ethyl acetate). Load the dissolved extract onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with a low-polarity mixture of hexane and ethyl acetate and gradually increasing the proportion of ethyl acetate. A reported solvent system for the fraction containing Harzialactone A is a 4:6 mixture of hexanes to ethyl acetate.[1]

-

Fraction Collection: Collect fractions of the eluate using a fraction collector.

-

Analysis of Fractions: Monitor the separation by performing thin-layer chromatography (TLC) on the collected fractions. Combine the fractions that contain the pure Harzialactone A.

-

Final Concentration: Concentrate the combined pure fractions using a rotary evaporator to yield purified Harzialactone A.

Data Presentation

The following tables summarize the key quantitative data for Harzialactone A.

Spectroscopic Data for Harzialactone A

The structural elucidation of Harzialactone A is achieved through the analysis of its spectroscopic data.

| Technique | Key Observations |

| ¹H NMR | Data not available in the searched literature. The presentation would include chemical shifts (δ) in ppm, multiplicity (e.g., s, d, t, q, m), coupling constants (J) in Hz, and integration for each proton. |

| ¹³C NMR | Data not available in the searched literature. The presentation would include chemical shifts (δ) in ppm for each unique carbon atom. |

| Mass Spectrometry | Data not available in the searched literature. The presentation would include the molecular ion peak ([M]+ or related adducts like [M+H]+ or [M+Na]+) to confirm the molecular weight. |

Note: The specific spectroscopic data for Harzialactone A, originally reported by Amagata et al. in 1998, was not accessible in the publicly available literature at the time of this guide's compilation. The structural confirmation in subsequent studies was performed by comparing their data to this original report.[1]

Mandatory Visualizations

Experimental Workflow for Harzialactone A Isolation

Caption: Workflow for the isolation of Harzialactone A.

Proposed Biosynthetic Pathway for Harzialactone A

Harzialactone A is likely a polyketide, synthesized by a polyketide synthase (PKS). The following diagram illustrates a proposed biosynthetic pathway.

Caption: Proposed biosynthesis of Harzialactone A.

Conclusion

This technical guide provides a framework for the isolation and characterization of Harzialactone A from Trichoderma harzianum. The methodologies described are based on established principles of natural product chemistry and mycology. Further research to obtain detailed spectroscopic data and elucidate the definitive biosynthetic pathway will be invaluable for the continued exploration of Harzialactone A's therapeutic potential.

References

In-Depth Technical Guide: Isolation of Harzialactone A from Trichoderma harzianum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Harzialactone A, a bioactive secondary metabolite, from the fungus Trichoderma harzianum. This document details the experimental protocols for fungal cultivation, metabolite extraction, and purification, and presents the relevant analytical data for the characterization of Harzialactone A.

Introduction

Trichoderma harzianum, a fungus prevalent in diverse ecosystems, is a known producer of a wide array of bioactive secondary metabolites. Among these is Harzialactone A, a lactone that has garnered interest for its potential therapeutic applications. First isolated from a marine strain of T. harzianum associated with the sponge Halichondria okadai, Harzialactone A has demonstrated notable biological activities, including anti-leishmanial and anti-influenza properties.[1][2] This guide serves as a technical resource for the isolation and characterization of this promising natural product.

Experimental Protocols

The following protocols are based on established methodologies for the cultivation of Trichoderma species and the isolation of their secondary metabolites.

Fungal Cultivation

Successful isolation of Harzialactone A begins with the robust cultivation of Trichoderma harzianum. The following protocol outlines a standard procedure for liquid fermentation.

Materials:

-

Pure culture of Trichoderma harzianum

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Erlenmeyer flasks

-

Shaking incubator

-

Sterile water

Protocol:

-

Activation of Culture: Aseptically inoculate a PDA plate with the Trichoderma harzianum strain. Incubate at 28°C for 5-7 days, or until the mycelium and characteristic green conidia cover the plate.

-

Inoculum Preparation: Prepare a spore suspension by adding 10 mL of sterile water to the mature PDA plate. Gently scrape the surface with a sterile loop to release the conidia.

-

Fermentation: In a 2 L Erlenmeyer flask, add 1 L of sterile PDB. Inoculate the broth with the spore suspension.

-

Incubation: Incubate the flask in a shaking incubator at 28°C and 150 rpm for 14-21 days to allow for sufficient biomass growth and secondary metabolite production.

Extraction of Harzialactone A

This protocol details the extraction of the crude secondary metabolite mixture containing Harzialactone A from the liquid culture.

Materials:

-

Trichoderma harzianum liquid culture

-

Ethyl acetate (EtOAc)

-

Separatory funnel

-

Rotary evaporator

-

Anhydrous sodium sulfate

Protocol:

-

Separation of Mycelia and Broth: Separate the fungal mycelia from the culture broth by filtration or centrifugation.

-

Solvent Extraction: Transfer the culture broth to a large separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes.

-

Phase Separation: Allow the layers to separate. Collect the upper organic phase (ethyl acetate layer), which contains the secondary metabolites.

-

Repeated Extraction: Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate to maximize the recovery of Harzialactone A.

-

Drying and Concentration: Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate. Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude residue.

Purification of Harzialactone A

This protocol outlines the purification of Harzialactone A from the crude extract using column chromatography.

Materials:

-

Crude extract from section 2.2

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate (EtOAc)

-

Glass column

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

Protocol:

-

Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., a mixture of hexane and ethyl acetate). Load the dissolved extract onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with a low-polarity mixture of hexane and ethyl acetate and gradually increasing the proportion of ethyl acetate. A reported solvent system for the fraction containing Harzialactone A is a 4:6 mixture of hexanes to ethyl acetate.[1]

-

Fraction Collection: Collect fractions of the eluate using a fraction collector.

-

Analysis of Fractions: Monitor the separation by performing thin-layer chromatography (TLC) on the collected fractions. Combine the fractions that contain the pure Harzialactone A.

-

Final Concentration: Concentrate the combined pure fractions using a rotary evaporator to yield purified Harzialactone A.

Data Presentation

The following tables summarize the key quantitative data for Harzialactone A.

Spectroscopic Data for Harzialactone A

The structural elucidation of Harzialactone A is achieved through the analysis of its spectroscopic data.

| Technique | Key Observations |

| ¹H NMR | Data not available in the searched literature. The presentation would include chemical shifts (δ) in ppm, multiplicity (e.g., s, d, t, q, m), coupling constants (J) in Hz, and integration for each proton. |

| ¹³C NMR | Data not available in the searched literature. The presentation would include chemical shifts (δ) in ppm for each unique carbon atom. |

| Mass Spectrometry | Data not available in the searched literature. The presentation would include the molecular ion peak ([M]+ or related adducts like [M+H]+ or [M+Na]+) to confirm the molecular weight. |

Note: The specific spectroscopic data for Harzialactone A, originally reported by Amagata et al. in 1998, was not accessible in the publicly available literature at the time of this guide's compilation. The structural confirmation in subsequent studies was performed by comparing their data to this original report.[1]

Mandatory Visualizations

Experimental Workflow for Harzialactone A Isolation

Caption: Workflow for the isolation of Harzialactone A.

Proposed Biosynthetic Pathway for Harzialactone A

Harzialactone A is likely a polyketide, synthesized by a polyketide synthase (PKS). The following diagram illustrates a proposed biosynthetic pathway.

Caption: Proposed biosynthesis of Harzialactone A.

Conclusion

This technical guide provides a framework for the isolation and characterization of Harzialactone A from Trichoderma harzianum. The methodologies described are based on established principles of natural product chemistry and mycology. Further research to obtain detailed spectroscopic data and elucidate the definitive biosynthetic pathway will be invaluable for the continued exploration of Harzialactone A's therapeutic potential.

References

The Enigmatic Biosynthesis of Harzialactone A: An Uncharted Polyketide Pathway

Despite its promising antitumor and antileishmanial activities, the precise biosynthetic pathway of Harzialactone A, a polyketide natural product, remains largely uncharacterized in the scientific literature. While the producing organisms, primarily fungi of the genus Trichoderma, have been identified, the specific genetic and enzymatic machinery responsible for the assembly of this bioactive molecule is yet to be elucidated.

Harzialactone A has been isolated from fungal species such as Trichoderma harzianum and Paecilomyces sp.. Its chemical structure suggests a polyketide origin, indicating that its biosynthesis is orchestrated by a polyketide synthase (PKS) enzyme. PKSs are large, multifunctional enzymes that iteratively condense small carboxylic acid units to build complex carbon chains, which are then often modified by tailoring enzymes to yield the final natural product.

However, detailed information regarding the specific PKS responsible for Harzialactone A synthesis, the starter and extender units it utilizes, and the sequence of enzymatic reactions including reductions, dehydrations, and cyclizations, is not currently available in published research. Consequently, the biosynthetic gene cluster (BGC) encoding the complete pathway for Harzialactone A production has not been identified or characterized.

The absence of this fundamental information precludes the development of a detailed technical guide as requested. Key elements such as a comprehensive pathway diagram, tables of quantitative data on enzyme kinetics and precursor flux, and detailed experimental protocols for pathway elucidation are contingent on the availability of primary research that has not yet been publicly reported.

Future research efforts will likely focus on genome mining of Harzialactone A-producing Trichoderma strains to identify candidate PKS genes and their associated BGCs. Techniques such as gene knockout experiments, heterologous expression of the BGC in a model host organism, and in vitro characterization of the PKS and tailoring enzymes will be crucial to unravel the step-by-step construction of the Harzialactone A molecule.

Until such studies are conducted and their findings published, the biosynthetic pathway of this intriguing and therapeutically relevant fungal metabolite will remain an open area for scientific investigation. The elucidation of this pathway would not only provide fundamental insights into fungal secondary metabolism but could also pave the way for the bio-engineering of novel Harzialactone A analogs with improved pharmacological properties.

The Enigmatic Biosynthesis of Harzialactone A: An Uncharted Polyketide Pathway

Despite its promising antitumor and antileishmanial activities, the precise biosynthetic pathway of Harzialactone A, a polyketide natural product, remains largely uncharacterized in the scientific literature. While the producing organisms, primarily fungi of the genus Trichoderma, have been identified, the specific genetic and enzymatic machinery responsible for the assembly of this bioactive molecule is yet to be elucidated.

Harzialactone A has been isolated from fungal species such as Trichoderma harzianum and Paecilomyces sp.. Its chemical structure suggests a polyketide origin, indicating that its biosynthesis is orchestrated by a polyketide synthase (PKS) enzyme. PKSs are large, multifunctional enzymes that iteratively condense small carboxylic acid units to build complex carbon chains, which are then often modified by tailoring enzymes to yield the final natural product.

However, detailed information regarding the specific PKS responsible for Harzialactone A synthesis, the starter and extender units it utilizes, and the sequence of enzymatic reactions including reductions, dehydrations, and cyclizations, is not currently available in published research. Consequently, the biosynthetic gene cluster (BGC) encoding the complete pathway for Harzialactone A production has not been identified or characterized.

The absence of this fundamental information precludes the development of a detailed technical guide as requested. Key elements such as a comprehensive pathway diagram, tables of quantitative data on enzyme kinetics and precursor flux, and detailed experimental protocols for pathway elucidation are contingent on the availability of primary research that has not yet been publicly reported.

Future research efforts will likely focus on genome mining of Harzialactone A-producing Trichoderma strains to identify candidate PKS genes and their associated BGCs. Techniques such as gene knockout experiments, heterologous expression of the BGC in a model host organism, and in vitro characterization of the PKS and tailoring enzymes will be crucial to unravel the step-by-step construction of the Harzialactone A molecule.

Until such studies are conducted and their findings published, the biosynthetic pathway of this intriguing and therapeutically relevant fungal metabolite will remain an open area for scientific investigation. The elucidation of this pathway would not only provide fundamental insights into fungal secondary metabolism but could also pave the way for the bio-engineering of novel Harzialactone A analogs with improved pharmacological properties.

The Enigmatic Biosynthesis of Harzialactone A: An Uncharted Polyketide Pathway

Despite its promising antitumor and antileishmanial activities, the precise biosynthetic pathway of Harzialactone A, a polyketide natural product, remains largely uncharacterized in the scientific literature. While the producing organisms, primarily fungi of the genus Trichoderma, have been identified, the specific genetic and enzymatic machinery responsible for the assembly of this bioactive molecule is yet to be elucidated.

Harzialactone A has been isolated from fungal species such as Trichoderma harzianum and Paecilomyces sp.. Its chemical structure suggests a polyketide origin, indicating that its biosynthesis is orchestrated by a polyketide synthase (PKS) enzyme. PKSs are large, multifunctional enzymes that iteratively condense small carboxylic acid units to build complex carbon chains, which are then often modified by tailoring enzymes to yield the final natural product.

However, detailed information regarding the specific PKS responsible for Harzialactone A synthesis, the starter and extender units it utilizes, and the sequence of enzymatic reactions including reductions, dehydrations, and cyclizations, is not currently available in published research. Consequently, the biosynthetic gene cluster (BGC) encoding the complete pathway for Harzialactone A production has not been identified or characterized.

The absence of this fundamental information precludes the development of a detailed technical guide as requested. Key elements such as a comprehensive pathway diagram, tables of quantitative data on enzyme kinetics and precursor flux, and detailed experimental protocols for pathway elucidation are contingent on the availability of primary research that has not yet been publicly reported.

Future research efforts will likely focus on genome mining of Harzialactone A-producing Trichoderma strains to identify candidate PKS genes and their associated BGCs. Techniques such as gene knockout experiments, heterologous expression of the BGC in a model host organism, and in vitro characterization of the PKS and tailoring enzymes will be crucial to unravel the step-by-step construction of the Harzialactone A molecule.

Until such studies are conducted and their findings published, the biosynthetic pathway of this intriguing and therapeutically relevant fungal metabolite will remain an open area for scientific investigation. The elucidation of this pathway would not only provide fundamental insights into fungal secondary metabolism but could also pave the way for the bio-engineering of novel Harzialactone A analogs with improved pharmacological properties.

Harzialactone A: A Comprehensive Technical Guide on its Natural Source and Abundance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzialactone A is a polyketide-derived lactone that has garnered interest within the scientific community. This technical guide provides a detailed overview of its natural sources, abundance, and the experimental methodologies for its isolation and characterization.

Natural Sources and Abundance of Harzialactone A

Harzialactone A has been identified from fungal endophytes, primarily associated with marine organisms. The documented producers of this compound are strains of Trichoderma harzianum and Paecilomyces. While specific yields can vary significantly based on culture conditions and extraction methodologies, the following table summarizes the known natural sources and reported abundance.

| Natural Source Category | Producing Organism | Specific Strain | Host Organism | Abundance/Yield | Reference |

| Marine Fungus (Endophyte) | Trichoderma harzianum | OUPS-N115 | Marine Sponge (Halichondria okadai) | 11 mg from 15 L of culture broth | [1] |

| Marine Fungus | Paecilomyces sp. | 7A22 | Sea Squirt | Reported as a major component, but quantitative data is not provided. | [2] |

| Endophytic Fungus | Eutypa-like fungus | Stems of Murraya paniculata | A diastereomer of Harzialactone A was isolated; quantitative data is not provided. |

Experimental Protocols

The isolation and purification of Harzialactone A from fungal cultures involve a multi-step process combining solvent extraction and various chromatographic techniques. The following are detailed methodologies based on published literature.

Isolation of Harzialactone A from Trichoderma harzianum OUPS-N115[1]

1. Fungal Cultivation:

-

The fungal strain Trichoderma harzianum OUPS-N115, isolated from the marine sponge Halichondria okadai, was cultured in a liquid medium.

-

The cultivation was carried out in 15 liters of a suitable broth medium under appropriate temperature and agitation to promote fungal growth and secondary metabolite production.

2. Extraction of Fungal Metabolites:

-

After the incubation period, the culture broth was separated from the mycelia by filtration.

-

The filtrate was then extracted with an organic solvent, typically ethyl acetate (B1210297) (EtOAc), to partition the secondary metabolites from the aqueous broth.

-

The organic solvent layer was collected and concentrated under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography: The crude extract was subjected to silica gel column chromatography. The column was eluted with a solvent gradient of increasing polarity, starting from n-hexane and gradually increasing the proportion of ethyl acetate.

-

Sephadex LH-20 Column Chromatography: Fractions containing Harzialactone A, identified by thin-layer chromatography (TLC), were pooled and further purified using a Sephadex LH-20 column with methanol (B129727) (MeOH) as the eluent. This step helps in removing pigments and other interfering compounds.

-

High-Performance Liquid Chromatography (HPLC): The final purification was achieved by reversed-phase HPLC. A C18 column was used with a mobile phase consisting of a mixture of methanol and water. This step yielded pure Harzialactone A (11 mg).

Isolation of Harzialactone A from Paecilomyces sp. 7A22[2]

1. Fungal Cultivation and Extraction:

-

The marine-derived fungus Paecilomyces sp. 7A22 was cultivated in a liquid broth medium.

-

The culture broth was extracted with ethyl acetate (EtOAc) to obtain a crude extract containing the fungal metabolites.

2. Fractionation and Purification:

-

The crude EtOAc extract was fractionated by column chromatography over silica gel.

-

The column was eluted with a gradient of n-hexane and ethyl acetate.

-

Harzialactone A was isolated from a relatively polar fraction. Further purification steps to obtain the pure compound were not detailed in the available literature but would typically involve techniques like preparative TLC or HPLC as described above.

Visualizing the Isolation Workflow

The following diagram illustrates the general experimental workflow for the isolation of Harzialactone A from a fungal culture.

Signaling Pathways and Logical Relationships

At present, the specific signaling pathways involved in the biosynthesis of Harzialactone A have not been elucidated in the reviewed literature. Fungal polyketides are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). The biosynthesis would involve the sequential condensation of simple acyl-CoA precursors, followed by modifications such as reductions, dehydrations, and cyclizations to form the final lactone structure. Further research, including genomic and transcriptomic analyses of the producing fungal strains, is required to identify the specific PKS gene cluster responsible for Harzialactone A synthesis.

The logical relationship in the discovery and characterization process of Harzialactone A follows a standard natural product chemistry workflow, as depicted in the diagram below.

References

Harzialactone A: A Comprehensive Technical Guide on its Natural Source and Abundance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzialactone A is a polyketide-derived lactone that has garnered interest within the scientific community. This technical guide provides a detailed overview of its natural sources, abundance, and the experimental methodologies for its isolation and characterization.

Natural Sources and Abundance of Harzialactone A

Harzialactone A has been identified from fungal endophytes, primarily associated with marine organisms. The documented producers of this compound are strains of Trichoderma harzianum and Paecilomyces. While specific yields can vary significantly based on culture conditions and extraction methodologies, the following table summarizes the known natural sources and reported abundance.

| Natural Source Category | Producing Organism | Specific Strain | Host Organism | Abundance/Yield | Reference |

| Marine Fungus (Endophyte) | Trichoderma harzianum | OUPS-N115 | Marine Sponge (Halichondria okadai) | 11 mg from 15 L of culture broth | [1] |

| Marine Fungus | Paecilomyces sp. | 7A22 | Sea Squirt | Reported as a major component, but quantitative data is not provided. | [2] |

| Endophytic Fungus | Eutypa-like fungus | Stems of Murraya paniculata | A diastereomer of Harzialactone A was isolated; quantitative data is not provided. |

Experimental Protocols

The isolation and purification of Harzialactone A from fungal cultures involve a multi-step process combining solvent extraction and various chromatographic techniques. The following are detailed methodologies based on published literature.

Isolation of Harzialactone A from Trichoderma harzianum OUPS-N115[1]

1. Fungal Cultivation:

-

The fungal strain Trichoderma harzianum OUPS-N115, isolated from the marine sponge Halichondria okadai, was cultured in a liquid medium.

-

The cultivation was carried out in 15 liters of a suitable broth medium under appropriate temperature and agitation to promote fungal growth and secondary metabolite production.

2. Extraction of Fungal Metabolites:

-

After the incubation period, the culture broth was separated from the mycelia by filtration.

-

The filtrate was then extracted with an organic solvent, typically ethyl acetate (B1210297) (EtOAc), to partition the secondary metabolites from the aqueous broth.

-

The organic solvent layer was collected and concentrated under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography: The crude extract was subjected to silica gel column chromatography. The column was eluted with a solvent gradient of increasing polarity, starting from n-hexane and gradually increasing the proportion of ethyl acetate.

-

Sephadex LH-20 Column Chromatography: Fractions containing Harzialactone A, identified by thin-layer chromatography (TLC), were pooled and further purified using a Sephadex LH-20 column with methanol (B129727) (MeOH) as the eluent. This step helps in removing pigments and other interfering compounds.

-

High-Performance Liquid Chromatography (HPLC): The final purification was achieved by reversed-phase HPLC. A C18 column was used with a mobile phase consisting of a mixture of methanol and water. This step yielded pure Harzialactone A (11 mg).

Isolation of Harzialactone A from Paecilomyces sp. 7A22[2]

1. Fungal Cultivation and Extraction:

-

The marine-derived fungus Paecilomyces sp. 7A22 was cultivated in a liquid broth medium.

-

The culture broth was extracted with ethyl acetate (EtOAc) to obtain a crude extract containing the fungal metabolites.

2. Fractionation and Purification:

-

The crude EtOAc extract was fractionated by column chromatography over silica gel.

-

The column was eluted with a gradient of n-hexane and ethyl acetate.

-

Harzialactone A was isolated from a relatively polar fraction. Further purification steps to obtain the pure compound were not detailed in the available literature but would typically involve techniques like preparative TLC or HPLC as described above.

Visualizing the Isolation Workflow

The following diagram illustrates the general experimental workflow for the isolation of Harzialactone A from a fungal culture.

Signaling Pathways and Logical Relationships

At present, the specific signaling pathways involved in the biosynthesis of Harzialactone A have not been elucidated in the reviewed literature. Fungal polyketides are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). The biosynthesis would involve the sequential condensation of simple acyl-CoA precursors, followed by modifications such as reductions, dehydrations, and cyclizations to form the final lactone structure. Further research, including genomic and transcriptomic analyses of the producing fungal strains, is required to identify the specific PKS gene cluster responsible for Harzialactone A synthesis.

The logical relationship in the discovery and characterization process of Harzialactone A follows a standard natural product chemistry workflow, as depicted in the diagram below.

References

Harzialactone A: A Comprehensive Technical Guide on its Natural Source and Abundance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzialactone A is a polyketide-derived lactone that has garnered interest within the scientific community. This technical guide provides a detailed overview of its natural sources, abundance, and the experimental methodologies for its isolation and characterization.

Natural Sources and Abundance of Harzialactone A

Harzialactone A has been identified from fungal endophytes, primarily associated with marine organisms. The documented producers of this compound are strains of Trichoderma harzianum and Paecilomyces. While specific yields can vary significantly based on culture conditions and extraction methodologies, the following table summarizes the known natural sources and reported abundance.

| Natural Source Category | Producing Organism | Specific Strain | Host Organism | Abundance/Yield | Reference |

| Marine Fungus (Endophyte) | Trichoderma harzianum | OUPS-N115 | Marine Sponge (Halichondria okadai) | 11 mg from 15 L of culture broth | [1] |

| Marine Fungus | Paecilomyces sp. | 7A22 | Sea Squirt | Reported as a major component, but quantitative data is not provided. | [2] |

| Endophytic Fungus | Eutypa-like fungus | Stems of Murraya paniculata | A diastereomer of Harzialactone A was isolated; quantitative data is not provided. |

Experimental Protocols

The isolation and purification of Harzialactone A from fungal cultures involve a multi-step process combining solvent extraction and various chromatographic techniques. The following are detailed methodologies based on published literature.

Isolation of Harzialactone A from Trichoderma harzianum OUPS-N115[1]

1. Fungal Cultivation:

-

The fungal strain Trichoderma harzianum OUPS-N115, isolated from the marine sponge Halichondria okadai, was cultured in a liquid medium.

-

The cultivation was carried out in 15 liters of a suitable broth medium under appropriate temperature and agitation to promote fungal growth and secondary metabolite production.

2. Extraction of Fungal Metabolites:

-

After the incubation period, the culture broth was separated from the mycelia by filtration.

-

The filtrate was then extracted with an organic solvent, typically ethyl acetate (EtOAc), to partition the secondary metabolites from the aqueous broth.

-

The organic solvent layer was collected and concentrated under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

-

Silica Gel Column Chromatography: The crude extract was subjected to silica gel column chromatography. The column was eluted with a solvent gradient of increasing polarity, starting from n-hexane and gradually increasing the proportion of ethyl acetate.

-

Sephadex LH-20 Column Chromatography: Fractions containing Harzialactone A, identified by thin-layer chromatography (TLC), were pooled and further purified using a Sephadex LH-20 column with methanol (MeOH) as the eluent. This step helps in removing pigments and other interfering compounds.

-

High-Performance Liquid Chromatography (HPLC): The final purification was achieved by reversed-phase HPLC. A C18 column was used with a mobile phase consisting of a mixture of methanol and water. This step yielded pure Harzialactone A (11 mg).

Isolation of Harzialactone A from Paecilomyces sp. 7A22[2]

1. Fungal Cultivation and Extraction:

-

The marine-derived fungus Paecilomyces sp. 7A22 was cultivated in a liquid broth medium.

-

The culture broth was extracted with ethyl acetate (EtOAc) to obtain a crude extract containing the fungal metabolites.

2. Fractionation and Purification:

-

The crude EtOAc extract was fractionated by column chromatography over silica gel.

-

The column was eluted with a gradient of n-hexane and ethyl acetate.

-

Harzialactone A was isolated from a relatively polar fraction. Further purification steps to obtain the pure compound were not detailed in the available literature but would typically involve techniques like preparative TLC or HPLC as described above.

Visualizing the Isolation Workflow

The following diagram illustrates the general experimental workflow for the isolation of Harzialactone A from a fungal culture.

Signaling Pathways and Logical Relationships

At present, the specific signaling pathways involved in the biosynthesis of Harzialactone A have not been elucidated in the reviewed literature. Fungal polyketides are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). The biosynthesis would involve the sequential condensation of simple acyl-CoA precursors, followed by modifications such as reductions, dehydrations, and cyclizations to form the final lactone structure. Further research, including genomic and transcriptomic analyses of the producing fungal strains, is required to identify the specific PKS gene cluster responsible for Harzialactone A synthesis.

The logical relationship in the discovery and characterization process of Harzialactone A follows a standard natural product chemistry workflow, as depicted in the diagram below.

References

Preliminary Biological Screening of Harzialactone A: A Technical Overview for Drug Discovery Professionals

Abstract

Harzialactone A, a γ-lactone containing polyketide first isolated from the marine-derived fungus Paecilomyces sp., has emerged as a molecule of interest in the field of natural product drug discovery. Preliminary biological screenings have revealed its potential as an antileishmanial, antiviral, and antitumor agent. This technical guide provides a comprehensive overview of the currently available data on the biological activities of Harzialactone A, with a focus on its antileishmanial properties. This document is intended for researchers, scientists, and drug development professionals, and outlines the quantitative data, experimental methodologies, and a hypothesized mechanism of action to guide future research and development efforts.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. Harzialactone A, a metabolite produced by the marine-derived fungus Paecilomyces sp. 7A22, has been the subject of preliminary investigations to determine its therapeutic potential. These early studies have indicated bioactivity against parasitic protozoa, viruses, and cancer cells. This whitepaper synthesizes the existing, albeit limited, public data on Harzialactone A to provide a foundational resource for the scientific community.

Biological Activities of Harzialactone A

The primary reported biological activity of Harzialactone A is its action against the protozoan parasite Leishmania amazonensis. Additionally, inhibitory effects against the Influenza A (H1N1) virus and general antitumor activity have been mentioned in the literature, although specific quantitative data for the latter two are not yet publicly available.

Antileishmanial Activity

Harzialactone A has demonstrated notable activity against both the promastigote and intracellular amastigote forms of Leishmania amazonensis. The 50% inhibitory concentration (IC50) values from these screenings are summarized in the table below.

Table 1: Antileishmanial Activity of Harzialactone A

| Target Organism/Cell | Form | IC50 (µg/mL) | Selectivity Index (SI) | Reference |

| Leishmania amazonensis | Promastigote | 5.25 | 1.93 | [1] |

| Leishmania amazonensis | Intracellular Amastigote | 18.18 | 1.93 | [1][2] |

The selectivity index (SI) of 1.93 indicates that Harzialactone A is approximately twice as toxic to the parasite as it is to host cells (in this case, likely macrophages).[1] While this suggests a degree of selective toxicity, a higher SI is generally desirable for a drug candidate.

Antiviral and Antitumor Activity

Experimental Protocols

Detailed experimental protocols for the biological screening of Harzialactone A are not fully available in the reviewed literature. The following sections describe generalized methodologies typically employed for such assays, which are likely similar to the procedures used in the cited studies.

Antileishmanial Assays

This assay evaluates the direct effect of the compound on the free-living, flagellated form of the parasite.

-

Culturing Promastigotes: Leishmania amazonensis promastigotes are cultured in a suitable medium (e.g., M199) supplemented with fetal bovine serum at a constant temperature (e.g., 25°C).

-

Assay Setup: Promastigotes in the logarithmic growth phase are seeded into 96-well plates at a specific density (e.g., 1 x 10^6 cells/mL).

-

Compound Addition: Harzialactone A is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells with solvent and a reference drug (e.g., Amphotericin B) are included.

-

Incubation: The plates are incubated for a defined period (e.g., 72 hours) at the appropriate temperature.

-

Viability Assessment: Parasite viability is determined using a colorimetric assay, such as the MTT assay, which measures metabolic activity. The absorbance is read using a microplate reader.

-

IC50 Determination: The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curve.

This assay assesses the compound's ability to kill the clinically relevant, non-motile form of the parasite residing within host cells (macrophages).

-

Macrophage Culture: A macrophage cell line (e.g., J774.G8) or primary peritoneal macrophages are cultured in a suitable medium (e.g., RPMI-1640) and seeded in 96-well plates.

-

Infection: Macrophages are infected with L. amazonensis promastigotes at a specific parasite-to-cell ratio. After an incubation period to allow for phagocytosis and transformation into amastigotes, non-phagocytosed parasites are washed away.

-

Compound Addition: Harzialactone A is added to the infected cells at various concentrations.

-

Incubation: The plates are incubated for a further period (e.g., 72 hours).

-

Amastigote Quantification: The number of intracellular amastigotes is determined. This can be done by fixing and staining the cells (e.g., with Giemsa stain) and counting the number of amastigotes per macrophage under a microscope. Alternatively, a reporter gene assay (e.g., using parasites expressing luciferase) can be employed.

-

IC50 Determination: The IC50 value is calculated as the concentration of the compound that reduces the number of intracellular amastigotes by 50%.

Cytotoxicity Assay

This assay is crucial to determine the selectivity of the compound.

-

Cell Culture: The same macrophage cell line used in the amastigote assay is seeded in 96-well plates.

-

Compound Addition: Harzialactone A is added to the cells at the same concentrations used in the antileishmanial assays.

-

Incubation: The plates are incubated for the same duration as the parasite assays.

-

Viability Assessment: Cell viability is determined using an appropriate method, such as the MTT assay.

-

CC50 Determination: The 50% cytotoxic concentration (CC50) is calculated.

-

Selectivity Index Calculation: The SI is calculated as the ratio of CC50 to the antiparasitic IC50.

Visualization of Experimental Workflow and Hypothesized Mechanism of Action

Experimental Workflow

The general workflow for the preliminary biological screening of Harzialactone A is depicted below.

Caption: General workflow for the in vitro screening of Harzialactone A.

Hypothesized Mechanism of Antileishmanial Action

The precise mechanism of action for Harzialactone A against Leishmania has not been elucidated. However, based on the known mechanisms of other γ-lactone-containing compounds, a plausible hypothesis involves the induction of oxidative stress within the parasite.[3] The electrophilic nature of the α,β-unsaturated lactone moiety makes it susceptible to nucleophilic attack by sulfhydryl groups of intracellular thiols, such as glutathione (B108866) (GSH). Depletion of the intracellular GSH pool would disrupt the parasite's redox balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative damage to cellular components, ultimately causing parasite death.

Caption: Hypothesized mechanism of action for Harzialactone A.

Conclusion and Future Directions

The preliminary biological screening of Harzialactone A has identified it as a promising starting point for the development of new therapeutic agents, particularly for leishmaniasis. The available data demonstrates its ability to inhibit the growth of Leishmania amazonensis at micromolar concentrations.

However, significant knowledge gaps remain. Future research should prioritize:

-

Comprehensive Antiviral and Antitumor Screening: Quantifying the activity of Harzialactone A against a panel of influenza virus strains and various cancer cell lines is essential to fully understand its therapeutic potential.

-

Elucidation of the Mechanism of Action: Detailed studies are required to confirm the hypothesized mechanism of action and to identify the specific molecular targets of Harzialactone A within the parasite.

-

In Vivo Efficacy Studies: Promising in vitro results must be validated in animal models of leishmaniasis, influenza, and cancer to assess the compound's efficacy and safety in a physiological context.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and screening of Harzialactone A analogs could lead to the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties.

Addressing these research questions will be crucial in determining the potential of Harzialactone A to be developed into a clinically useful drug.

References

Preliminary Biological Screening of Harzialactone A: A Technical Overview for Drug Discovery Professionals

Abstract

Harzialactone A, a γ-lactone containing polyketide first isolated from the marine-derived fungus Paecilomyces sp., has emerged as a molecule of interest in the field of natural product drug discovery. Preliminary biological screenings have revealed its potential as an antileishmanial, antiviral, and antitumor agent. This technical guide provides a comprehensive overview of the currently available data on the biological activities of Harzialactone A, with a focus on its antileishmanial properties. This document is intended for researchers, scientists, and drug development professionals, and outlines the quantitative data, experimental methodologies, and a hypothesized mechanism of action to guide future research and development efforts.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. Harzialactone A, a metabolite produced by the marine-derived fungus Paecilomyces sp. 7A22, has been the subject of preliminary investigations to determine its therapeutic potential. These early studies have indicated bioactivity against parasitic protozoa, viruses, and cancer cells. This whitepaper synthesizes the existing, albeit limited, public data on Harzialactone A to provide a foundational resource for the scientific community.

Biological Activities of Harzialactone A

The primary reported biological activity of Harzialactone A is its action against the protozoan parasite Leishmania amazonensis. Additionally, inhibitory effects against the Influenza A (H1N1) virus and general antitumor activity have been mentioned in the literature, although specific quantitative data for the latter two are not yet publicly available.

Antileishmanial Activity

Harzialactone A has demonstrated notable activity against both the promastigote and intracellular amastigote forms of Leishmania amazonensis. The 50% inhibitory concentration (IC50) values from these screenings are summarized in the table below.

Table 1: Antileishmanial Activity of Harzialactone A

| Target Organism/Cell | Form | IC50 (µg/mL) | Selectivity Index (SI) | Reference |

| Leishmania amazonensis | Promastigote | 5.25 | 1.93 | [1] |

| Leishmania amazonensis | Intracellular Amastigote | 18.18 | 1.93 | [1][2] |

The selectivity index (SI) of 1.93 indicates that Harzialactone A is approximately twice as toxic to the parasite as it is to host cells (in this case, likely macrophages).[1] While this suggests a degree of selective toxicity, a higher SI is generally desirable for a drug candidate.

Antiviral and Antitumor Activity

Experimental Protocols

Detailed experimental protocols for the biological screening of Harzialactone A are not fully available in the reviewed literature. The following sections describe generalized methodologies typically employed for such assays, which are likely similar to the procedures used in the cited studies.

Antileishmanial Assays

This assay evaluates the direct effect of the compound on the free-living, flagellated form of the parasite.

-

Culturing Promastigotes: Leishmania amazonensis promastigotes are cultured in a suitable medium (e.g., M199) supplemented with fetal bovine serum at a constant temperature (e.g., 25°C).

-

Assay Setup: Promastigotes in the logarithmic growth phase are seeded into 96-well plates at a specific density (e.g., 1 x 10^6 cells/mL).

-

Compound Addition: Harzialactone A is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells with solvent and a reference drug (e.g., Amphotericin B) are included.

-

Incubation: The plates are incubated for a defined period (e.g., 72 hours) at the appropriate temperature.

-

Viability Assessment: Parasite viability is determined using a colorimetric assay, such as the MTT assay, which measures metabolic activity. The absorbance is read using a microplate reader.

-

IC50 Determination: The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curve.

This assay assesses the compound's ability to kill the clinically relevant, non-motile form of the parasite residing within host cells (macrophages).

-

Macrophage Culture: A macrophage cell line (e.g., J774.G8) or primary peritoneal macrophages are cultured in a suitable medium (e.g., RPMI-1640) and seeded in 96-well plates.

-

Infection: Macrophages are infected with L. amazonensis promastigotes at a specific parasite-to-cell ratio. After an incubation period to allow for phagocytosis and transformation into amastigotes, non-phagocytosed parasites are washed away.

-

Compound Addition: Harzialactone A is added to the infected cells at various concentrations.

-

Incubation: The plates are incubated for a further period (e.g., 72 hours).

-

Amastigote Quantification: The number of intracellular amastigotes is determined. This can be done by fixing and staining the cells (e.g., with Giemsa stain) and counting the number of amastigotes per macrophage under a microscope. Alternatively, a reporter gene assay (e.g., using parasites expressing luciferase) can be employed.

-

IC50 Determination: The IC50 value is calculated as the concentration of the compound that reduces the number of intracellular amastigotes by 50%.

Cytotoxicity Assay

This assay is crucial to determine the selectivity of the compound.

-

Cell Culture: The same macrophage cell line used in the amastigote assay is seeded in 96-well plates.

-

Compound Addition: Harzialactone A is added to the cells at the same concentrations used in the antileishmanial assays.

-

Incubation: The plates are incubated for the same duration as the parasite assays.

-

Viability Assessment: Cell viability is determined using an appropriate method, such as the MTT assay.

-

CC50 Determination: The 50% cytotoxic concentration (CC50) is calculated.

-

Selectivity Index Calculation: The SI is calculated as the ratio of CC50 to the antiparasitic IC50.

Visualization of Experimental Workflow and Hypothesized Mechanism of Action

Experimental Workflow

The general workflow for the preliminary biological screening of Harzialactone A is depicted below.

Caption: General workflow for the in vitro screening of Harzialactone A.

Hypothesized Mechanism of Antileishmanial Action

The precise mechanism of action for Harzialactone A against Leishmania has not been elucidated. However, based on the known mechanisms of other γ-lactone-containing compounds, a plausible hypothesis involves the induction of oxidative stress within the parasite.[3] The electrophilic nature of the α,β-unsaturated lactone moiety makes it susceptible to nucleophilic attack by sulfhydryl groups of intracellular thiols, such as glutathione (B108866) (GSH). Depletion of the intracellular GSH pool would disrupt the parasite's redox balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative damage to cellular components, ultimately causing parasite death.

Caption: Hypothesized mechanism of action for Harzialactone A.

Conclusion and Future Directions

The preliminary biological screening of Harzialactone A has identified it as a promising starting point for the development of new therapeutic agents, particularly for leishmaniasis. The available data demonstrates its ability to inhibit the growth of Leishmania amazonensis at micromolar concentrations.

However, significant knowledge gaps remain. Future research should prioritize:

-

Comprehensive Antiviral and Antitumor Screening: Quantifying the activity of Harzialactone A against a panel of influenza virus strains and various cancer cell lines is essential to fully understand its therapeutic potential.

-

Elucidation of the Mechanism of Action: Detailed studies are required to confirm the hypothesized mechanism of action and to identify the specific molecular targets of Harzialactone A within the parasite.

-

In Vivo Efficacy Studies: Promising in vitro results must be validated in animal models of leishmaniasis, influenza, and cancer to assess the compound's efficacy and safety in a physiological context.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and screening of Harzialactone A analogs could lead to the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties.

Addressing these research questions will be crucial in determining the potential of Harzialactone A to be developed into a clinically useful drug.

References

Preliminary Biological Screening of Harzialactone A: A Technical Overview for Drug Discovery Professionals

Abstract

Harzialactone A, a γ-lactone containing polyketide first isolated from the marine-derived fungus Paecilomyces sp., has emerged as a molecule of interest in the field of natural product drug discovery. Preliminary biological screenings have revealed its potential as an antileishmanial, antiviral, and antitumor agent. This technical guide provides a comprehensive overview of the currently available data on the biological activities of Harzialactone A, with a focus on its antileishmanial properties. This document is intended for researchers, scientists, and drug development professionals, and outlines the quantitative data, experimental methodologies, and a hypothesized mechanism of action to guide future research and development efforts.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. Harzialactone A, a metabolite produced by the marine-derived fungus Paecilomyces sp. 7A22, has been the subject of preliminary investigations to determine its therapeutic potential. These early studies have indicated bioactivity against parasitic protozoa, viruses, and cancer cells. This whitepaper synthesizes the existing, albeit limited, public data on Harzialactone A to provide a foundational resource for the scientific community.

Biological Activities of Harzialactone A

The primary reported biological activity of Harzialactone A is its action against the protozoan parasite Leishmania amazonensis. Additionally, inhibitory effects against the Influenza A (H1N1) virus and general antitumor activity have been mentioned in the literature, although specific quantitative data for the latter two are not yet publicly available.

Antileishmanial Activity

Harzialactone A has demonstrated notable activity against both the promastigote and intracellular amastigote forms of Leishmania amazonensis. The 50% inhibitory concentration (IC50) values from these screenings are summarized in the table below.

Table 1: Antileishmanial Activity of Harzialactone A

| Target Organism/Cell | Form | IC50 (µg/mL) | Selectivity Index (SI) | Reference |

| Leishmania amazonensis | Promastigote | 5.25 | 1.93 | [1] |

| Leishmania amazonensis | Intracellular Amastigote | 18.18 | 1.93 | [1][2] |

The selectivity index (SI) of 1.93 indicates that Harzialactone A is approximately twice as toxic to the parasite as it is to host cells (in this case, likely macrophages).[1] While this suggests a degree of selective toxicity, a higher SI is generally desirable for a drug candidate.

Antiviral and Antitumor Activity

Experimental Protocols

Detailed experimental protocols for the biological screening of Harzialactone A are not fully available in the reviewed literature. The following sections describe generalized methodologies typically employed for such assays, which are likely similar to the procedures used in the cited studies.

Antileishmanial Assays

This assay evaluates the direct effect of the compound on the free-living, flagellated form of the parasite.

-

Culturing Promastigotes: Leishmania amazonensis promastigotes are cultured in a suitable medium (e.g., M199) supplemented with fetal bovine serum at a constant temperature (e.g., 25°C).

-

Assay Setup: Promastigotes in the logarithmic growth phase are seeded into 96-well plates at a specific density (e.g., 1 x 10^6 cells/mL).

-

Compound Addition: Harzialactone A is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells with solvent and a reference drug (e.g., Amphotericin B) are included.

-

Incubation: The plates are incubated for a defined period (e.g., 72 hours) at the appropriate temperature.

-

Viability Assessment: Parasite viability is determined using a colorimetric assay, such as the MTT assay, which measures metabolic activity. The absorbance is read using a microplate reader.

-

IC50 Determination: The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curve.

This assay assesses the compound's ability to kill the clinically relevant, non-motile form of the parasite residing within host cells (macrophages).

-

Macrophage Culture: A macrophage cell line (e.g., J774.G8) or primary peritoneal macrophages are cultured in a suitable medium (e.g., RPMI-1640) and seeded in 96-well plates.

-

Infection: Macrophages are infected with L. amazonensis promastigotes at a specific parasite-to-cell ratio. After an incubation period to allow for phagocytosis and transformation into amastigotes, non-phagocytosed parasites are washed away.

-

Compound Addition: Harzialactone A is added to the infected cells at various concentrations.

-

Incubation: The plates are incubated for a further period (e.g., 72 hours).

-

Amastigote Quantification: The number of intracellular amastigotes is determined. This can be done by fixing and staining the cells (e.g., with Giemsa stain) and counting the number of amastigotes per macrophage under a microscope. Alternatively, a reporter gene assay (e.g., using parasites expressing luciferase) can be employed.

-

IC50 Determination: The IC50 value is calculated as the concentration of the compound that reduces the number of intracellular amastigotes by 50%.

Cytotoxicity Assay

This assay is crucial to determine the selectivity of the compound.

-

Cell Culture: The same macrophage cell line used in the amastigote assay is seeded in 96-well plates.

-

Compound Addition: Harzialactone A is added to the cells at the same concentrations used in the antileishmanial assays.

-

Incubation: The plates are incubated for the same duration as the parasite assays.

-

Viability Assessment: Cell viability is determined using an appropriate method, such as the MTT assay.

-

CC50 Determination: The 50% cytotoxic concentration (CC50) is calculated.

-

Selectivity Index Calculation: The SI is calculated as the ratio of CC50 to the antiparasitic IC50.

Visualization of Experimental Workflow and Hypothesized Mechanism of Action

Experimental Workflow

The general workflow for the preliminary biological screening of Harzialactone A is depicted below.

Caption: General workflow for the in vitro screening of Harzialactone A.

Hypothesized Mechanism of Antileishmanial Action

The precise mechanism of action for Harzialactone A against Leishmania has not been elucidated. However, based on the known mechanisms of other γ-lactone-containing compounds, a plausible hypothesis involves the induction of oxidative stress within the parasite.[3] The electrophilic nature of the α,β-unsaturated lactone moiety makes it susceptible to nucleophilic attack by sulfhydryl groups of intracellular thiols, such as glutathione (GSH). Depletion of the intracellular GSH pool would disrupt the parasite's redox balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative damage to cellular components, ultimately causing parasite death.

Caption: Hypothesized mechanism of action for Harzialactone A.

Conclusion and Future Directions

The preliminary biological screening of Harzialactone A has identified it as a promising starting point for the development of new therapeutic agents, particularly for leishmaniasis. The available data demonstrates its ability to inhibit the growth of Leishmania amazonensis at micromolar concentrations.

However, significant knowledge gaps remain. Future research should prioritize:

-

Comprehensive Antiviral and Antitumor Screening: Quantifying the activity of Harzialactone A against a panel of influenza virus strains and various cancer cell lines is essential to fully understand its therapeutic potential.

-

Elucidation of the Mechanism of Action: Detailed studies are required to confirm the hypothesized mechanism of action and to identify the specific molecular targets of Harzialactone A within the parasite.

-

In Vivo Efficacy Studies: Promising in vitro results must be validated in animal models of leishmaniasis, influenza, and cancer to assess the compound's efficacy and safety in a physiological context.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and screening of Harzialactone A analogs could lead to the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties.

Addressing these research questions will be crucial in determining the potential of Harzialactone A to be developed into a clinically useful drug.

References

An In-depth Technical Guide to Harzialacton A: Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzialacton A is a naturally occurring lactone that has garnered interest within the scientific community due to its biological activities. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry. This document compiles available data on its properties, spectroscopic profile, and offers insights into its isolation and potential biological significance.

Physicochemical Properties

This compound is a small molecule with the molecular formula C₁₁H₁₂O₃. Its molecular weight is 192.21 g/mol .[1] While specific experimentally determined data for melting point, specific optical rotation, and solubility are not widely reported in publicly available literature, the known structural details provide a basis for predicting its general physicochemical behavior.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | PubChem |

| Molecular Weight | 192.21 g/mol | PubChem[1] |

| Melting Point | Not reported | - |

| Specific Optical Rotation ([α]D) | Not reported | - |

| Solubility | Not reported | - |

Note: The absence of reported values for melting point, specific optical rotation, and solubility highlights a gap in the current publicly accessible data for this compound. Researchers are encouraged to perform these characterizations upon isolation or synthesis.

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the different types of protons in the molecule. This would include signals for aromatic protons, protons on the lactone ring, and protons of the ethyl side chain. The chemical shifts, integration, and coupling patterns of these signals would provide crucial information about the connectivity of the atoms.

-

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in this compound. The chemical shifts would indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic) and provide further evidence for the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:

-

C=O stretch (lactone): A strong absorption band is anticipated in the region of 1735-1750 cm⁻¹, which is characteristic of a five-membered lactone (γ-butyrolactone) ring.

-

C-O stretch: Absorption bands corresponding to the C-O single bonds within the lactone ring and the ether linkage would be observed in the fingerprint region (typically 1000-1300 cm⁻¹).

-

C-H stretch (aromatic and aliphatic): Bands corresponding to the stretching vibrations of C-H bonds in the aromatic ring and the aliphatic portions of the molecule would be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₁H₁₂O₃ by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum would offer additional structural clues.

Isolation and Purification

This compound has been identified as a secondary metabolite produced by fungi, including those of the Trichoderma and Paecilomyces genera. The isolation and purification of this compound from fungal cultures typically involves a multi-step process.

General Experimental Protocol for Fungal Metabolite Extraction

While a specific, detailed protocol for this compound is not available, a general workflow for the isolation of fungal secondary metabolites can be described.

References

An In-depth Technical Guide to Harzialacton A: Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzialacton A is a naturally occurring lactone that has garnered interest within the scientific community due to its biological activities. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry. This document compiles available data on its properties, spectroscopic profile, and offers insights into its isolation and potential biological significance.

Physicochemical Properties

This compound is a small molecule with the molecular formula C₁₁H₁₂O₃. Its molecular weight is 192.21 g/mol .[1] While specific experimentally determined data for melting point, specific optical rotation, and solubility are not widely reported in publicly available literature, the known structural details provide a basis for predicting its general physicochemical behavior.